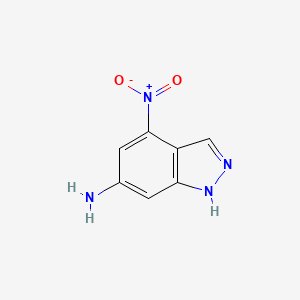

4-nitro-1H-indazol-6-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRASALICQLGFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629764 | |

| Record name | 4-Nitro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937661-29-5 | |

| Record name | 4-Nitro-1H-indazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Advanced Structural Characterization of 4 Nitro 1h Indazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin interactions, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy reveals the electronic environment of hydrogen atoms in a molecule. The chemical shifts of protons in nitro-1H-indazole derivatives are significantly influenced by the position of the nitro group and other substituents on the indazole ring.

For instance, in the case of 6-nitro-3-phenyl-1H-indazole , the ¹H NMR spectrum recorded in deuterated chloroform (CDCl₃) shows a broad singlet at δ 11.63 ppm, characteristic of the N-H proton of the indazole ring. A singlet for the proton at position 5 appears at δ 8.26 ppm, while the protons of the phenyl group and the remaining indazole protons resonate in the multiplet region between δ 8.14 and 7.51 ppm rsc.org. Another derivative, 3-(naphthalen-2-yl)-6-nitro-1H-indazole , displays its N-H proton as a broad signal at δ 13.08 ppm in deuterated acetone (CD₃COCD₃), with aromatic protons appearing between δ 8.60 and 7.58 ppm rsc.org.

Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, have been employed to predict and confirm the chemical shifts in nitroindazole derivatives, providing a sound basis for experimental observations nih.govresearchgate.net. The coupling constants (J-values) provide information about adjacent protons; for example, a W-coupling (a long-range coupling over five bonds) between protons H3 and H7 is calculated to be around 0.7–0.8 Hz in some indazole systems nih.gov.

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole rsc.org | CDCl₃ | 11.63 (br, 1H, N-H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole rsc.org | CD₃COCD₃ | 13.08 (br, 1H), 8.60 (s, 2H), 8.48 (d, J = 8.1 Hz, 1H), 8.22 (d, J = 8.1 Hz, 1H), 8.10-8.05 (m, 3H), 7.97 (d, J = 6.0 Hz, 1H), 7.58 (d, J = 3.3 Hz, 2H) |

| 6-Nitro-3-(4-nitrophenyl)-1H-indazole rsc.org | CD₃COCD₃ | 13.33 (br, 1H), 8.59 (s, 1H), 8.37-8.29 (m, 5H), 8.08-8.06 (m, 1H) |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For 6-nitro-3-phenyl-1H-indazole , the ¹³C NMR spectrum in CDCl₃ shows signals at δ 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, and 106.96 ppm rsc.org. The chemical shifts of the carbon atoms in the indazole ring are sensitive to the position of substituents. For example, the signal for C3 is a useful probe to determine the position of substitution on the nitrogen atoms of the indazole ring nih.gov. Solid-state ¹³C NMR (CPMAS) has also been used to characterize indazole derivatives, providing data that complements solution-state analysis nih.govacs.org.

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 6-Nitro-3-phenyl-1H-indazole rsc.org | CDCl₃ | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |

| 3-(Naphthalen-2-yl)-6-nitro-1H-indazole rsc.org | CD₃COCD₃ | 147.15, 145.44, 141.49, 134.30, 133.91, 131.07, 129.17, 128.95, 128.30, 127.09, 127.03, 126.69, 125.70, 124.40, 122.76, 116.11, 107.88 |

| 6-Nitro-3-(4-nitrophenyl)-1H-indazole rsc.org | CD₃COCD₃ | 147.93, 147.10, 143.11, 141.40, 139.67, 128.22, 124.55, 124.05, 122.17, 116.70, 108.12 |

Advanced NMR techniques, such as 2D-NMR (e.g., HMQC, HMBC), are crucial for unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules uchile.cl. These methods establish correlations between protons and carbons, confirming the connectivity within the molecular structure.

Nitrogen-15 (¹⁵N) NMR spectroscopy is particularly valuable for studying nitrogen-containing heterocycles like indazoles. The ¹⁵N chemical shifts are highly sensitive to the electronic structure and can differentiate between tautomers and isomers. For example, the ¹⁵N chemical shifts of the N1 and N2 atoms are markedly different in N1- and N2-substituted indazoles nih.gov. In studies of N-substituted pyrazoles and indazoles, ¹⁵N NMR has been used in both solution and solid states to probe the molecular structure, with results often compared to GIAO/DFT calculations nih.gov.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., ESI-MS, FAB-Mass)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For 3-(naphthalen-2-yl)-6-nitro-1H-indazole , High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) confirmed its molecular formula. The calculated mass for [M+H]⁺ was 290.0924, while the found mass was 290.0928, validating the composition C₁₇H₁₂N₃O₂ rsc.org. The low-resolution mass spectrum (EI) showed the molecular ion (M⁺) peak at m/z 289, which was also the base peak rsc.org.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of 3-(naphthalen-2-yl)-6-nitro-1H-indazole , characteristic absorption bands were observed at 1522 cm⁻¹ and 1346 cm⁻¹, which are typical for the asymmetric and symmetric stretching vibrations of a nitro (NO₂) group, respectively. Other bands at 792, 744, and 733 cm⁻¹ correspond to C-H bending vibrations of the aromatic rings rsc.org. This technique provides quick and valuable confirmation of the key functional groups within the indazole derivatives.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for 4-nitro-1H-indazol-6-amine itself is not described in the provided sources, structures of several related nitro-indazole derivatives have been reported.

For example, the crystal structure of 1-allyl-6-nitro-1H-indazole reveals that the fused-ring indazole system is essentially planar. The nitro group is nearly coplanar with the ring system, with a dihedral angle of 11.34(6)° researchgate.net. In another derivative, 1-(6-nitro-1H-indazol-1-yl)ethanone , the indazole moiety is also planar, and the acetyl substituent is slightly twisted from this plane researchgate.net. The crystal structure of 1,3-dimethyl-1H-indazol-6-amine shows an almost planar molecular skeleton, with intermolecular N–H···N hydrogen bonds defining the crystal packing researchgate.net. These studies on derivatives provide valuable insight into the likely solid-state conformation and packing of this compound.

| Compound | Crystal System | Space Group | Key Feature |

|---|---|---|---|

| 1-Allyl-6-nitro-1H-indazole researchgate.net | Monoclinic | P2₁/c | Fused-ring system is essentially planar. |

| 1-(6-Nitro-1H-indazol-1-yl)ethanone researchgate.net | Monoclinic | P2₁/c | Indazole moiety is essentially planar; structure refined as a two-component twin. |

| 1,3-Dimethyl-1H-indazol-6-amine researchgate.net | Orthorhombic | Pca2₁ | Molecular skeleton is almost planar; packing established by N–H···N hydrogen bonds. |

Determination of Molecular Conformation and Torsion Angles

In a study of (1H-indazol-1-yl)methanol derivatives, the nitro groups were found to be nearly coplanar with the benzene (B151609) ring, with a mean deviation of 2.0°. nih.gov This near coplanarity suggests a significant degree of electronic conjugation between the nitro group and the aromatic system, which is a common feature in nitro-aromatic compounds.

For the 1-methanol substituent, specific torsion angles define its orientation relative to the indazole ring. For instance, in (4-nitro-1H-indazol-1-yl)methanol, the torsion angles N2–N1–C–O and N1–C–O–H were determined to be 85.6° and 98.8°, respectively. nih.govacs.orgacs.org These values differ from the unsubstituted (1H-indazol-1-yl)methanol, indicating that the nitro group influences the conformation of adjacent substituents. nih.govacs.orgacs.org

In a related compound, 1-allyl-6-nitro-1H-indazole, the fused-ring system of the indazole core is essentially planar. researchgate.net The dihedral angle between this fused ring system and the nitro group is 11.34 (6)°, leading to a synperiplanar conformation. researchgate.net Furthermore, the allyl group is oriented nearly perpendicular to the indazole plane, as indicated by the C9–C8–N2–N3 torsion angle of 88.35 (18)°. researchgate.net

Similarly, in 1,3-dimethyl-1H-indazol-6-amine, the indazole ring system is almost planar, with the two fused rings being nearly coplanar, exhibiting a dihedral angle of 0.82 (14)°. nih.gov

Based on these findings, it can be inferred that the indazole ring of this compound is likely to be planar. The nitro group at the 4-position is expected to be nearly coplanar with the aromatic ring to maximize resonance stabilization. The amine group at the 6-position will also influence the electronic structure, though its specific orientation would require direct crystallographic analysis.

| Compound | Torsion Angle | Value (°) |

|---|---|---|

| (4-nitro-1H-indazol-1-yl)methanol | N2–N1–C–O | 85.6 |

| N1–C–O–H | 98.8 | |

| (5-nitro-1H-indazol-1-yl)methanol | N2–N1–C–O | 85.0 |

| N1–C–O–H | 100.7 | |

| (6-nitro-1H-indazol-1-yl)methanol | N2–N1–C–O | 86.4 |

| N1–C–O–H | 101.3 | |

| 1-allyl-6-nitro-1H-indazole | C9–C8–N2–N3 | 88.35 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimer Formation)

Intermolecular interactions, particularly hydrogen bonding, play a critical role in the solid-state packing of indazole derivatives. These interactions can significantly influence the physical properties of the compounds.

X-ray crystallographic studies of (1H-indazol-1-yl)methanol and its 4-nitro, 5-nitro, and 6-nitro derivatives reveal a consistent pattern of dimer formation through intermolecular O–H···N hydrogen bonds. nih.govacs.orgacs.org This dimerization is a preferred arrangement over potential intramolecular hydrogen bonding due to more favorable angular strains in the dimer configuration. nih.govacs.org The O–H···N2 angles in these dimers are reported to have a mean value of 163.1°. nih.govacs.org

In the case of 1,3-dimethyl-1H-indazol-6-amine, the crystal structure is stabilized by intermolecular N–H···N hydrogen bonds, which establish the packing of the molecules. nih.gov This highlights the propensity of the amine group on the indazole ring to act as a hydrogen bond donor.

For 1-allyl-6-nitro-1H-indazole, the packing in the crystal is dictated by non-classical C–H···O hydrogen bonds, where each molecule is linked to its symmetry equivalent, forming an extended tape motif. researchgate.net

Given the presence of both a nitro group (a potential hydrogen bond acceptor) and an amine group (a potential hydrogen bond donor) in this compound, it is highly probable that its crystal structure is dominated by a network of intermolecular hydrogen bonds. These could involve N–H···O interactions between the amine and nitro groups of neighboring molecules, potentially leading to the formation of dimers or more extended supramolecular architectures. The indazole N–H can also participate as a hydrogen bond donor.

| Compound | Interaction Type | Description |

|---|---|---|

| (4-nitro-1H-indazol-1-yl)methanol | O–H···N Hydrogen Bonds | Forms dimers through intermolecular hydrogen bonding. |

| (5-nitro-1H-indazol-1-yl)methanol | O–H···N Hydrogen Bonds | Forms dimers through intermolecular hydrogen bonding. |

| (6-nitro-1H-indazol-1-yl)methanol | O–H···N Hydrogen Bonds | Forms dimers through intermolecular hydrogen bonding. |

| 1,3-dimethyl-1H-indazol-6-amine | N–H···N Hydrogen Bonds | Intermolecular hydrogen bonds establish the crystal packing. |

| 1-allyl-6-nitro-1H-indazole | C–H···O Hydrogen Bonds | Non-classical hydrogen bonds link molecules into an extended tape motif. |

Mechanistic Investigations of Reactions Involving the 4 Nitro 1h Indazol 6 Amine Core

Reaction Pathway Elucidation for Complex Transformations

The reaction pathways of indazole derivatives are a subject of detailed mechanistic study. One illustrative example is the reaction of nitro-substituted NH-indazoles with formaldehyde (B43269) in an aqueous hydrochloric acid solution. nih.govacs.org The mechanism for the formation of N1-hydroxymethyl derivatives has been determined through experimental studies using NMR and crystallography, supported by theoretical calculations. nih.govacs.org In acidic conditions, the reaction proceeds through the protonated form of formaldehyde, which is a significantly weaker base than the indazole derivatives. acs.orgresearchgate.net This prevents a direct reaction between the indazolium cation and formaldehyde. Instead, the mechanism is thought to involve the neutral indazole tautomers reacting with protonated formaldehyde. acs.org

Another complex transformation is the biocatalytic formation of indazoles from 2-nitrobenzylamine derivatives, a process triggered by nitroreductase enzymes. chemrxiv.orgchemrxiv.orgresearchgate.net The proposed mechanism involves the enzymatic reduction of the nitro group to a reactive nitroso intermediate. chemrxiv.orgchemrxiv.org This intermediate then undergoes a spontaneous cyclization and aromatization to form the indazole ring. chemrxiv.orgchemrxiv.org The reaction pathway is remarkably efficient, with the cyclization/aromatization step proceeding rapidly upon formation of the nitroso compound. chemrxiv.org

Understanding Tautomerism and Isomerization in Indazole Chemistry

A fundamental characteristic of the indazole system is the existence of two tautomeric forms: the 1H- and 2H-isomers. The position of the substituent on the pyrazole (B372694) ring nitrogen significantly influences the stability and reactivity of the molecule. For the parent indazole molecule, theoretical calculations indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹ in the gas phase and in water. nih.govresearchgate.net

This tautomeric equilibrium is a critical consideration in reactions involving N-unsubstituted indazoles. For instance, in the reaction with formaldehyde, the final product distribution between the N1 and N2 substituted isomers can differ from the initial tautomer population, a phenomenon explained by the Curtin-Hammett principle. nih.govresearchgate.net In the case of 4-nitro-1H-indazole, the reaction with formaldehyde in acidic media predominantly yields the 1-substituted isomer (95%), with only a small amount of the 2-substituted isomer (5%) being formed. researchgate.net This suggests a thermodynamic preference for the N1-substituted product in this specific derivative.

The nature of the substituent on the indazole core also dictates the resulting tautomer in certain synthetic pathways. In nitroreductase-triggered indazole formation, N-substituted nitrosobenzylamines lead to the formation of 2H-indazoles, while other derivatives result in 1H-indazoles. chemrxiv.orgchemrxiv.orgresearchgate.net The initially formed 2H-indazole can, in some cases, quickly tautomerize to the more stable 1H form. chemrxiv.org

Regioselectivity and Periselectivity in Cycloaddition Reactions of Indazole Derivatives

Cycloaddition reactions are powerful tools for constructing complex heterocyclic systems from indazole precursors. The regioselectivity of these reactions—the control of the orientation of the reacting partners—is a key mechanistic aspect. Studies on nitroindazole derivatives bearing a vinyl unit have explored their reactivity in 1,3-dipolar cycloaddition reactions with nitrile imines. mdpi.com These reactions, which generate pyrazoline-substituted nitroindazoles, proceed with specific regiochemistry. mdpi.com

Similarly, the 1,3-dipolar cycloaddition of azides to terminal alkynes, catalyzed by copper(I) (CuAAC or "click chemistry"), has been used to functionalize the nitroindazole core. This reaction selectively affords the 1,4-disubstituted 1,2,3-triazole regioisomer. mdpi.com

While specific studies on 4-nitro-1H-indazol-6-amine were not detailed, research on related indole (B1671886) arynes (indolynes) provides insight into the directing effects of the fused heterocyclic ring. It has been shown that while 4,5- and 5,6-indolynes exhibit poor regioselectivity in Diels-Alder cycloadditions, the 6,7-indolyne is highly regioselective. nih.gov This is attributed to a polarization effect from the pyrrole (B145914) ring, which directs the cycloaddition to form the more sterically hindered product. nih.gov This principle highlights how the electronic nature of the heterocyclic core can strongly influence the regiochemical outcome of cycloaddition reactions.

Below is a summary of cycloaddition reactions involving functionalized nitroindazole precursors.

| Indazole Reactant | Dipole/Dipolarophile | Reaction Type | Product | Yield |

| N-vinyl-nitro-1H-indazoles | Nitrile imines | 1,3-Dipolar Cycloaddition | Nitroindazole-pyrazoline derivatives | Good to Excellent |

| N-(azidoethyl)nitroindazole | Terminal Alkynes | Cu(I)-catalysed 1,3-Dipolar Cycloaddition | 1,4-disubstituted triazole-nitroindazoles | Not specified |

Influence of Substituents (e.g., Nitro Groups) on Reaction Kinetics and Thermodynamics

Substituents on the indazole ring, particularly strong electron-withdrawing groups like the nitro group, exert a profound influence on both the kinetics (reaction rates) and thermodynamics (stability and equilibrium) of chemical transformations.

The electron-withdrawing nature of the nitro group generally increases the reactivity of the indazole system towards nucleophilic attack and can affect the stability of intermediates. In the context of the addition of indazoles to formaldehyde, it has been noted that electron-withdrawing nitro substituents increase the molecule's sensitivity to hydrolysis. nih.govacs.org This implies an increase in the rate of the reverse reaction, likely due to the nitro group stabilizing the indazole anion, making it a better leaving group. acs.org

Kinetic studies on the nitration of indazole itself show that at acidities below 90% sulfuric acid, the reaction involves the conjugate acid of indazole as the reacting species. rsc.org The presence of a pre-existing nitro group, as in this compound, would significantly deactivate the ring towards further electrophilic substitution, slowing the reaction rate considerably compared to unsubstituted indazole.

Thermodynamically, the position of the nitro group affects the relative stability of isomers. B3LYP/6-311++G(d,p) calculations on (indazol-1-yl)methanol derivatives showed that the 1-substituted isomer is 20 kJ·mol⁻¹ more stable than the 2-substituted isomer for the unsubstituted indazole. nih.govacs.org The presence and position of a nitro group alters these energy differences, thereby influencing the final product ratios in reactions that approach thermodynamic equilibrium.

| Reaction | Substituent Effect | Kinetic Influence | Thermodynamic Influence |

| Addition to Formaldehyde | Electron-withdrawing nitro group | Increases rate of reverse reaction (hydrolysis) | Affects relative stability of N1 vs. N2 isomers |

| Electrophilic Nitration | Nitro group | Deactivates the ring, slowing the reaction rate | Directs incoming electrophile |

Role of Solvents and Catalysis in Modulating Reaction Mechanisms

Solvents and catalysts are critical in directing the mechanism of reactions involving the indazole core. The choice of solvent can influence reaction rates and even alter the product distribution by stabilizing or destabilizing reactants, intermediates, and transition states.

Catalysis plays a pivotal role in enabling specific reaction pathways. In the reaction of indazoles with formaldehyde, the use of aqueous hydrochloric acid as a catalyst is crucial. nih.gov The acid protonates formaldehyde, increasing its electrophilicity and facilitating the nucleophilic attack by the indazole nitrogen. The mechanism proceeds differently in acidic versus neutral conditions, highlighting the modulating role of the catalyst. acs.org

Biocatalysis offers a distinct and highly specific approach. The use of nitroreductase enzymes to trigger indazole formation from 2-nitrobenzylamine derivatives is a prime example. chemrxiv.orgchemrxiv.org The enzyme provides a specific environment and cofactors (like NAD(P)H) to selectively reduce the nitro group to a nitroso intermediate, which is the key rate-limiting step for the subsequent spontaneous cyclization. chemrxiv.org This enzymatic catalysis allows the reaction to proceed under mild conditions, in water, with high conversion rates (up to >99%). chemrxiv.orgchemrxiv.org The choice of enzyme can also influence the substrate scope and efficiency of the transformation. chemrxiv.org

The Davis-Beirut reaction, another method for synthesizing 2H-indazoles, demonstrates the influence of solvent properties. It was noted that changing the alcohol solvent properties had a noticeable effect on the progression of the reaction, which proceeds through a key nitroso imine intermediate. nih.gov

Computational and Theoretical Chemistry Studies of 4 Nitro 1h Indazol 6 Amine

Quantum Chemical Calculations (e.g., DFT, B3LYP, MP2)

No published data were found regarding quantum chemical calculations specifically for 4-nitro-1H-indazol-6-amine. While methods like Density Functional Theory (DFT) with functionals such as B3LYP, and Møller–Plesset perturbation theory (MP2) are commonly used for indazole derivatives, the results for this particular isomer are not available in the reviewed literature. nih.govnih.govacs.org

Geometry Optimization and Electronic Structure Analysis

Specific studies on the optimized geometry and electronic structure of this compound have not been reported.

Energy Differences between Tautomers and Isomers

The relative energies of the 1H- and 2H- tautomers, or other isomers of this compound, have not been detailed in the available scientific literature. For the parent indazole molecule, studies have shown the 1H-tautomer to be more stable than the 2H-tautomer, but these findings cannot be directly extrapolated to the substituted derivative . nih.govresearchgate.net

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts using GIAO)

There are no available studies that report the calculation of NMR chemical shifts for this compound using the Gauge-Including Atomic Orbital (GIAO) method or other computational approaches. Such calculations are frequently used to support experimental data for related nitro-indazole compounds. nih.govacs.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory (HOMO, LUMO Analysis)

A Frontier Molecular Orbital (FMO) analysis, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound, is not present in the reviewed literature.

Reactivity Descriptors and Global Reactivity Parameters

No data on calculated global reactivity parameters for this compound were found.

Chemical Hardness and Softness

Calculations of chemical hardness and softness, which are derived from HOMO and LUMO energies, have not been published for this compound.

Electronegativity and Electrophilicity/Nucleophilicity Indices

No specific studies detailing the electronegativity, electrophilicity, or nucleophilicity indices for this compound were found. However, computational studies on other indazole derivatives have successfully calculated these global reactivity parameters. researchgate.netdergipark.org.tr These calculations are typically performed using DFT and are derived from the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, one would expect the electron-withdrawing nitro group at the 4-position and the electron-donating amine group at the 6-position to significantly influence these indices, creating distinct regions of electrophilic and nucleophilic character.

Table 1: Hypothetical Global Reactivity Parameters for this compound This table is for illustrative purposes only, as no specific data was found for this compound.

| Parameter | Predicted Value (Arbitrary Units) | Description |

|---|---|---|

| Electronegativity (χ) | --- | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | --- | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | --- | A measure of the molecule's propensity to accept electrons. |

Proton Affinity Studies

Specific proton affinity studies for this compound have not been reported. Proton affinity is a measure of a molecule's basicity in the gas phase. For this molecule, several potential protonation sites exist: the amino group, the nitro group oxygens, and the nitrogen atoms of the indazole ring. Computational methods, such as DFT or higher-level ab initio calculations, would be required to determine the proton affinity for each site and identify the most favorable protonation location. Studies on similar molecules like p-nitroaniline have shown that protonation sites can be competitively influenced by both amino and nitro groups. redalyc.org

Molecular Modeling Approaches

Conformational Analysis and Molecular Dynamics Simulations

There is no specific literature available on the conformational analysis or molecular dynamics (MD) simulations of this compound.

Conformational analysis would focus on the orientation of the nitro and amine substituents relative to the indazole ring. While the indazole core is rigid, rotation around the C-N bonds of the substituents could lead to different conformers. X-ray crystallography and computational studies on related nitro-indazole derivatives have shown that nitro groups are often nearly coplanar with the benzene (B151609) ring. nih.gov MD simulations could provide insights into the dynamic behavior of the molecule in different environments (e.g., in solution), exploring its flexibility, solvent interactions, and the stability of its conformations over time.

Ligand-Binding Interaction Modeling

Modeling of this compound in coordination chemistry or protein active sites has not been specifically reported. Such studies would involve docking the molecule into a target binding site to predict its orientation and calculate binding affinity. The amine, nitro, and indazole nitrogen atoms could all participate in hydrogen bonding or coordination with metal centers. Theoretical studies on other indazole derivatives have explored their potential as corrosion inhibitors, which involves modeling their interaction with metal surfaces. researchgate.netdergipark.org.tr

Reaction Mechanism Simulations and Transition State Theory

Simulations of reaction mechanisms involving this compound are not found in the current body of scientific literature. However, theoretical studies have been conducted on the reaction mechanisms of related nitro-indazoles. For example, the mechanism of the addition of various nitro-1H-indazoles to formaldehyde (B43269) has been investigated using DFT calculations to model the thermodynamics of the reaction. researchgate.netnih.govacs.org A similar approach could be applied to this compound to study its reactivity, predict reaction pathways, and calculate the energy barriers associated with transition states for various chemical transformations.

Advanced Research Applications and Future Directions for 4 Nitro 1h Indazol 6 Amine in Chemical Sciences

Role as a Key Intermediate in the Synthesis of Architecturally Complex Molecules

The indazole scaffold is a recognized pharmacophore present in a wide array of biologically active compounds. nih.gov The specific substitution pattern of 4-nitro-1H-indazol-6-amine, featuring both a nitro and an amino group, offers synthetic handles for the construction of more elaborate molecular architectures. These functional groups can be selectively modified to build architecturally complex molecules with potential therapeutic applications.

A notable example of the synthetic utility of related 6-nitro and 6-amino indazole derivatives is in the synthesis of new substituted 3,3a,4,5-tetrahydro-2H-benzo[g]indazoles. mdpi.comnih.govcsic.es These conformationally-constrained tricyclic pyrazole (B372694) derivatives have been investigated for their antiproliferative and antibacterial activities. mdpi.comnih.govcsic.es The synthesis involves the reaction of benzylidene tetralones with hydrazine (B178648), followed by the reduction of the nitro group to an amino group. mdpi.comcsic.es This amino group can then be further functionalized, demonstrating the role of the nitro-amino indazole core as a key intermediate.

The resulting benzo[g]indazole derivatives have shown promising biological activity. For instance, certain 6-nitro derivatives exhibited significant antiproliferative activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the low micromolar range. mdpi.comcsic.es Furthermore, some of the synthesized nitro compounds displayed antibacterial activity against N. gonorrhoeae. mdpi.comnih.gov

| Compound | IC50 (µM) |

|---|---|

| 11a | 5 - 15 |

| 11b | 5 - 15 |

| 12a | 5 - 15 |

| 12b | 5 - 15 |

The synthesis of these complex molecules highlights the importance of the 6-amino-indazole moiety as a building block in medicinal chemistry. nih.gov The amino group provides a site for further derivatization, allowing for the exploration of structure-activity relationships and the development of new therapeutic agents. nih.gov

Exploration in Coordination Chemistry

The presence of multiple nitrogen atoms in the indazole ring system, along with the amino group at the 6-position, makes this compound a promising candidate for applications in coordination chemistry. These nitrogen atoms can act as donor sites for coordination with transition metal ions, leading to the formation of stable metal complexes.

The coordination chemistry of related heterocyclic ligands, such as imidazoles and triazoles, has been extensively studied. researchgate.netnih.gov These studies have shown that such ligands can form stable complexes with a variety of transition metals, and the resulting complexes can exhibit interesting magnetic, electronic, and catalytic properties. researchgate.netnih.gov For example, transition metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been synthesized and characterized, with the ligand acting as a bidentate chelator. nih.gov This suggests that this compound could also act as a versatile ligand for the design of new transition metal complexes with tailored properties.

Metal complexes of heterocyclic ligands are known to be effective catalysts for a variety of organic transformations. The catalytic activity of these complexes is often dependent on the nature of the metal ion, the ligand, and the reaction conditions. The unique electronic properties of this compound, arising from the presence of both electron-donating and electron-withdrawing groups, could lead to the formation of metal complexes with novel catalytic activities.

For instance, copper(II) complexes with pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic activity was found to depend on the nature of the ligand and the counterion. mdpi.com Similarly, copper(II) complexes with N,O-chelating Schiff base ligands have been used for the catalytic reduction of 4-nitrophenol. mdpi.com These examples suggest that metal complexes of this compound could be investigated for their catalytic potential in various oxidation and reduction reactions.

| Complex | Ligand | Conversion (%) |

|---|---|---|

| 1 | N′-salicylidene-2-aminophenol | 90.8 |

| 2 | N′-salicylidene-2-aminothiazole | 95.2 |

| 3 | N,N′-bis(salicylidene)-o-phenylenediamine | 97.5 |

Potential in Materials Science Research

The structural features of this compound also suggest its potential for applications in materials science. The presence of both a nitro group and an amino group on an aromatic scaffold can lead to interesting optical and electronic properties. For instance, nitro-containing organic compounds are known to exhibit nonlinear optical (NLO) properties, which are useful in optoelectronic applications.

Furthermore, the amino group provides a reactive site for the incorporation of the indazole unit into larger polymeric structures. This could lead to the development of new functional polymers with tailored thermal, mechanical, and electronic properties. The field of poly(2-oxazoline)s, for example, is exploring the incorporation of specific functional groups to introduce antimicrobial or other desirable properties into the polymer backbone. rsc.org

Investigation as Corrosion Inhibitors (Theoretical and Experimental Approaches)

Organic compounds containing heteroatoms such as nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals in acidic media. nih.gov The indazole scaffold, with its two nitrogen atoms, has been the subject of numerous studies in this area. researchgate.netdergipark.org.trsemanticscholar.orgresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that inhibits the corrosion process. nih.gov

Theoretical Studies: Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the mechanism of corrosion inhibition at the molecular level. nih.govresearchgate.netdergipark.org.tr These studies can predict the efficiency of a potential inhibitor by calculating parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), and the dipole moment. nih.govresearchgate.netdergipark.org.tr

A high EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a low ELUMO value suggests a higher ability to accept electrons from the metal. researchgate.net A small energy gap (ΔE) generally correlates with higher inhibition efficiency. researchgate.net DFT studies on various indazole derivatives have shown that these molecules possess favorable electronic properties for corrosion inhibition. researchgate.netdergipark.org.tr For example, a theoretical evaluation of six indazole derivatives showed that 4-amino-1H-indazole has a high EHOMO value, suggesting it would be an effective corrosion inhibitor. researchgate.netdergipark.org.tr

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| 4-fluoro-1H-indazole | -6.68 | -1.22 | 5.46 |

| 4-chloro-1H-indazole | -6.67 | -1.55 | 5.12 |

| 4-bromo-1H-indazole | -6.61 | -1.63 | 4.98 |

| 4-amino-1H-indazole | -5.61 | -0.56 | 5.05 |

Experimental Approaches: The effectiveness of corrosion inhibitors is experimentally evaluated using various electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). nih.gov Potentiodynamic polarization studies can determine whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. nih.gov EIS is used to investigate the formation of a protective film on the metal surface. nih.gov

Studies on various amine derivatives have shown that they can act as effective mixed-type inhibitors for mild steel in HCl solution, with inhibition efficiencies exceeding 87%. nih.gov The adsorption of these inhibitors on the metal surface was found to obey the Langmuir adsorption isotherm. nih.gov Similarly, a study on 1-benzyl-6-nitro-1H-indazole showed an inhibition efficiency of 91% for mild steel in 1M HCl. semanticscholar.orgresearchgate.net These experimental findings, supported by theoretical calculations, suggest that this compound would also be an effective corrosion inhibitor.

| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |

|---|---|---|

| 2-[(phenylamino)methyl]phenol | 5 x 10-4 | 87.45 |

| 2-{[(4-hydroxyphenyl)amino]methyl}phenol | 5 x 10-4 | 88.63 |

| 2-[(2-hydroxybenzyl)amino]benzonitrile | 5 x 10-4 | 92.56 |

| 2-{[(3-chlorophenyl)amino]methyl}phenol | 5 x 10-4 | 90.23 |

Future Research Avenues in Novel Synthetic Methodology for Indazoles

While the indazole core is of great importance, the synthesis of specifically substituted indazoles can be challenging. nih.gov Therefore, the development of novel and efficient synthetic methodologies for the preparation of polysubstituted indazoles is an active area of research. Future research in this area will likely focus on the development of more sustainable and atom-economical methods.

Recent advances in the synthesis of indazoles include metal-catalyzed C-H functionalization, domino reactions, and one-pot multicomponent reactions. nih.gov These methods offer advantages over traditional synthetic routes in terms of efficiency, selectivity, and functional group tolerance. For example, a one-pot protocol for the synthesis of 1-aryl-1H-indazoles has been developed, which avoids the need for isolating intermediates. researchgate.net

The development of new synthetic routes to access 4,6-disubstituted indazoles like this compound is crucial for further exploring its potential applications. Future research may focus on late-stage functionalization of the indazole core, allowing for the rapid generation of a library of derivatives for biological screening and materials science applications. Furthermore, the development of asymmetric synthetic methods to access chiral indazole derivatives will be of great importance for the pharmaceutical industry.

Emerging Computational Approaches and Data Science in Indazole Research

Computational Chemistry and Molecular Modeling

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govresearchgate.netniscpr.res.inrsc.org DFT calculations can help predict the regioselectivity of reactions, understand the stability of different tautomers, and rationalize the observed biological activities of its derivatives. Molecular docking studies can be employed to predict the binding modes of this compound derivatives with biological targets like kinases, guiding the design of more potent and selective inhibitors.

Data Science and Machine Learning in Drug Discovery

Data science and machine learning are increasingly being used to accelerate the drug discovery process. researchgate.netmdpi.comnih.gov For a novel scaffold like this compound, machine learning models trained on large datasets of known kinase inhibitors or other bioactive molecules could be used to predict its potential biological activities and identify promising derivatization strategies. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of its derivatives with their biological activities, aiding in the optimization of lead compounds.

Q & A

Q. What are the standard synthetic routes for 4-nitro-1H-indazol-6-amine?

- Methodological Answer : The synthesis typically involves nitration of the indazole core. For example, a precursor like 1H-indazol-6-amine can be nitrated using a mixture of nitric and sulfuric acids under controlled temperature (0–5°C). Post-reaction, the product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallized from ethanol. Intermediate steps may require protecting/deprotecting functional groups to avoid over-nitration. Validation includes monitoring reaction progress by TLC and confirming purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic methods:

- NMR : - and -NMR identify proton and carbon environments (e.g., nitro group shifts at ~8.5 ppm for aromatic protons).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 179.06).

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles. The program SHELXT can automate space-group determination from diffraction data, ensuring accurate structural resolution .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer : Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nitro-group stability.

- Temperature Control : Gradual addition of nitrating agents at low temperatures reduces side reactions.

- Catalyst Use : Lewis acids (e.g., ZnCl) improve regioselectivity.

Optimization requires Design of Experiments (DoE) to test variables. For example, a 3 factorial design can evaluate temperature and catalyst concentration effects. Analytical methods (HPLC, GC-MS) quantify by-product formation .

Q. How to resolve contradictions in pharmacological data (e.g., conflicting IC50_{50}50 values)?

- Methodological Answer : Contradictions may arise from assay variability or compound instability. Mitigation strategies:

- Replicate Studies : Conduct triplicate experiments under standardized conditions (e.g., pH, temperature).

- Analytical Validation : Confirm compound stability in assay buffers via LC-MS.

- Statistical Analysis : Use ANOVA to identify outlier datasets and apply Bland-Altman plots to assess agreement between methods. Reference frameworks for data reconciliation (e.g., EMA guidelines) are critical .

Q. How to refine the crystal structure of this compound using SHELXL?

- Methodological Answer : Steps include:

Data Collection : Collect high-resolution (<1.0 Å) X-ray diffraction data.

Structure Solution : Use SHELXD for initial phase determination.

Refinement : In SHELXL, adjust parameters like anisotropic displacement (ADPs) and hydrogen bonding constraints.

Validation : Check R-factors (<5%), and use CCDC tools to validate geometry. Recent SHELXL updates (post-2015) support twinned-data refinement and disorder modeling .

Q. How to design assays evaluating the biological activity of this compound?

- Methodological Answer : Focus on target-specific assays:

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., PKA inhibition) with ATP-competitive controls.

- Cell-Based Models : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays, normalizing to untreated controls.

- Pharmacokinetics : Assess metabolic stability using liver microsomes and LC-MS/MS quantification. Structural analogs (e.g., 3-methyl-6-nitroindazole) provide reference activity profiles .

Data and Analysis Guidelines

Q. What statistical methods are recommended for analyzing dose-response relationships?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.